methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate
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Overview
Description
methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a furan ring, a pyrido[1,2-a][1,3,5]triazin ring, and a carboxylate ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one class have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds of the pyrido[2,3-d]pyrimidin-5-one class are known to affect a wide range of biological pathways due to their diverse biological activity .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one class have been found to exhibit a wide range of biological activity, suggesting that this compound may have similar effects .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the pyrido[1,2-a][1,3,5]triazin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
- Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate
Uniqueness
methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-5-6-18-12(7-9)16-14(17-15(18)20)23-8-10-3-4-11(22-10)13(19)21-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOUWQOYHMJRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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